5-Oxo-2-phenyloxolane-3-carboxylic acid
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Overview
Description
5-Oxo-2-phenyloxolane-3-carboxylic acid is a heterocyclic compound featuring an oxolane ring with a phenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2-phenyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Oxo-2-phenyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxo-2-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Another heterocyclic compound with similar structural features but different functional groups.
4-Oxo-2-phenylbutanoic acid: Shares the phenyl and carboxylic acid groups but has a different ring structure.
Uniqueness
5-Oxo-2-phenyloxolane-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-oxo-2-phenyloxolane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-9-6-8(11(13)14)10(15-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMTVZBRYDTDCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276815 |
Source
|
Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-88-3 |
Source
|
Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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